2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide is a versatile organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a cyano group, a dimethylamino group, and an isopropyl group attached to a prop-2-enamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide typically involves the reaction of cyanoacetamide derivatives with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a suitable solvent such as toluene . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyano group or the dimethylamino group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the C-2 position allows it to undergo condensation reactions with various carbonyl compounds to form heterocyclic structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydroxylamine, hydrazine, and guanidine . These reactions are typically carried out under basic conditions, often using triethylamine as a catalyst .
Major Products Formed
The major products formed from the reactions of this compound include isoxazole, pyrazole, and pyrimidine derivatives . These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .
Wissenschaftliche Forschungsanwendungen
2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide involves its interaction with various molecular targets, including enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their structure and function. This modulation can result in various biochemical and physiological effects, such as anti-inflammatory and anti-cancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Cyano-3-(dimethylamino)-N-isopropylprop-2-enamide include:
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
- 2-Cyano-3-(dimethylamino)prop-2-ene thioamide
- N,N’-(1,4-phenylene)bis(2-cyano-3-(dimethylamino)acrylamide)
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which allows it to participate in a broader range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex molecules and enhances its utility in various scientific research applications .
Eigenschaften
Molekularformel |
C9H15N3O |
---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
2-cyano-3-(dimethylamino)-N-propan-2-ylprop-2-enamide |
InChI |
InChI=1S/C9H15N3O/c1-7(2)11-9(13)8(5-10)6-12(3)4/h6-7H,1-4H3,(H,11,13) |
InChI-Schlüssel |
UGAXIQPEPITUOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)C(=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.